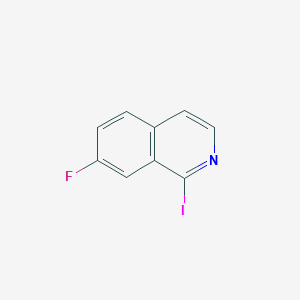

7-Fluoro-1-iodoisoquinoline

Description

Significance of the Isoquinoline (B145761) Heterocycle in Chemical Sciences

The isoquinoline scaffold is a prominent heterocyclic aromatic organic compound with the molecular formula C₉H₇N. numberanalytics.com It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comamerigoscientific.com This structural motif is of paramount importance in the chemical sciences, particularly in medicinal chemistry and materials science. amerigoscientific.comnih.govontosight.ai Isoquinoline and its derivatives are integral to a vast array of natural products, especially alkaloids, and synthetic compounds with significant pharmacological properties. numberanalytics.comresearchgate.net The isoquinoline core is considered a "privileged scaffold" in drug design, meaning it is a structural framework that is often associated with a wide range of biological activities. nih.govresearchgate.net

The significance of the isoquinoline heterocycle is underscored by its presence in numerous marketed and clinical drugs used to treat a broad spectrum of diseases, including cancer, infectious diseases, neurological disorders, and cardiovascular conditions. nih.govontosight.ai The diverse therapeutic effects of isoquinoline derivatives stem from their structural diversity and varied biological activities. ontosight.aiontosight.ai These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions. nih.govontosight.ai The wide-ranging applications of isoquinolines have made their synthesis a major focus for organic and medicinal chemists, leading to the development of numerous traditional and modern synthetic methodologies. nih.gov

Beyond pharmaceuticals, isoquinoline derivatives have also found applications in materials science, for instance, in the creation of conductive materials, optical materials, and sensors. amerigoscientific.com Their fluorescent properties also make them valuable in the development of fluorosensors. nih.gov

Role of Halogenation in Modifying Isoquinoline Properties and Reactivity

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful strategy for modulating the physicochemical properties and biological activity of the isoquinoline scaffold. The incorporation of halogens such as fluorine and iodine can significantly alter a molecule's electronics, lipophilicity, and metabolic stability, thereby influencing its reactivity and pharmacological profile. nih.govchim.it

The introduction of a fluorine atom, for example, can lead to significant changes in the chemical and pharmaceutical properties of the parent molecule. clockss.org Fluorine's high electronegativity can increase the electrophilicity of adjacent positions in the isoquinoline ring, enhancing reactivity in certain coupling reactions. In medicinal chemistry, the strategic placement of fluorine can improve metabolic stability and binding affinity to biological targets. nih.gov For instance, the introduction of a fluorine atom into an isoquinoline-1,3-dione scaffold was shown to completely switch the selectivity of inhibition between two deubiquitinase enzymes, USP2 and USP7. nih.gov

Iodine, another important halogen in this context, plays a crucial role in synthetic chemistry. Iodinated isoquinolines are valuable intermediates in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. rsc.orgorganic-chemistry.orgbeilstein-journals.org The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent leaving group in these transformations. This allows for the straightforward introduction of a wide range of substituents, including aryl, alkenyl, alkynyl, and alkylamino groups, onto the isoquinoline core. rsc.orgorganic-chemistry.org This synthetic versatility makes iodinated isoquinolines key building blocks for creating diverse libraries of compounds for drug discovery and materials science. researchgate.net Furthermore, iodine itself can mediate electrophilic cyclization reactions to form substituted isoquinolines. organic-chemistry.orgrsc.org

Contextualization of 7-Fluoro-1-iodoisoquinoline within Fluorinated and Iodinated Isoquinoline Research

The compound this compound is a specific example of a di-halogenated isoquinoline that combines the unique properties of both fluorine and iodine substitution. chemscene.comnih.govbldpharm.comcymitquimica.com Its structure positions it at the intersection of research into fluorinated and iodinated isoquinolines, making it a potentially valuable intermediate for the synthesis of complex, biologically active molecules. nih.govresearchgate.net

Simultaneously, the iodine atom at the 1-position makes this compound a prime candidate for various cross-coupling reactions. organic-chemistry.orgbeilstein-journals.org The C1 position of the isoquinoline ring is a common site for functionalization in the synthesis of bioactive compounds. rsc.org The presence of iodine at this position allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships. pnas.org

The synthesis of polyhalogenated isoquinolines, such as 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline, highlights the strategic use of multiple halogen atoms with differential reactivity to achieve sequential and site-selective modifications. nih.gov In this context, this compound serves as a bifunctional scaffold. The fluorine atom can be considered a relatively stable substituent that modulates the properties of the final compound, while the iodine atom acts as a versatile synthetic handle for further chemical elaboration. This dual functionality makes this compound a valuable building block in the design and synthesis of novel therapeutic agents and functional materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-1-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAXQKPJFCSUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207448-25-6 | |

| Record name | 7-Fluoro-1-iodoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 7 Fluoro 1 Iodoisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic and heteroaromatic rings. diva-portal.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. diva-portal.orglibretexts.org The rate of SNAr reactions is significantly influenced by the nature of the leaving group and the electronic properties of the aromatic system. libretexts.org In halogenated isoquinolines, the electron-deficient pyridine (B92270) ring facilitates nucleophilic attack. youtube.com

Substitution of the Fluorine Atom

The fluorine atom at the C7 position is a potential site for nucleophilic attack. In SNAr reactions, fluoride (B91410) is often a surprisingly effective leaving group, despite the high strength of the carbon-fluorine bond. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. This effect stabilizes the anionic Meisenheimer complex formed during the reaction. nih.govnih.gov

While specific studies detailing the substitution of the fluorine atom on 7-Fluoro-1-iodoisoquinoline are not extensively documented, research on related fluoro-substituted isoquinolines demonstrates this principle. For instance, studies on 8-fluoro-3,4-dihydroisoquinoline (B12937770) show that the fluorine atom can be displaced by various amine nucleophiles to form 8-(cyclic amino)-1,2,3,4-tetrahydroisoquinolines. mdpi.com This suggests that the C7-fluorine on this compound would likely be reactive towards strong nucleophiles, particularly under conditions that favor SNAr mechanisms.

Substitution of the Iodine Atom

In di-halogenated systems like this compound, selectivity can often be achieved. The greater polarizability and better leaving group ability of iodide compared to fluoride might suggest preferential substitution at C1. However, the high electronegativity of fluorine strongly activates the ring, complicating predictions without specific experimental data. For perfluoroisoquinoline, nucleophilic attack by species like benzylamine (B48309) occurs selectively at the C1 position. worktribe.com

Mechanistic Investigations of SNAr on Halogenated Isoquinolines

The mechanism of SNAr reactions on halogenated aromatic systems is generally accepted to proceed via a Meisenheimer complex. diva-portal.orglibretexts.org The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate. libretexts.org The aromaticity of the ring is temporarily broken and is restored in the second, typically fast, step where the leaving group is expelled. researchgate.net

For di-halogenated isoquinolines, the regioselectivity of the substitution is a key mechanistic question. It is determined by a combination of factors:

Electronic Activation : The position most activated by the ring nitrogen and any electron-withdrawing substituents will be attacked more readily. The C1 and C3 positions of isoquinoline (B145761) are electronically deficient.

Leaving Group Ability : The facility with which the halide can be eliminated from the Meisenheimer complex.

Steric Hindrance : Steric effects from adjacent substituents can influence the trajectory of the incoming nucleophile.

Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For substrates with multiple halogen atoms like this compound, the significant difference in the reactivity of the C-F and C-I bonds allows for highly selective transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is one of the most widely used cross-coupling methods. nih.govresearchgate.netbeilstein-journals.org The reaction typically proceeds with high chemoselectivity, favoring the oxidative addition of palladium to the more reactive C-X bond. The established reactivity order for halogens in palladium-catalyzed oxidative addition is I > Br > Cl >> F.

This reactivity trend makes the C1-I bond of this compound the primary site for Suzuki-Miyaura coupling. One would expect that reaction with a boronic acid in the presence of a palladium catalyst and a base would selectively yield 7-fluoro-1-aryl(or alkyl)isoquinolines, leaving the C-F bond intact for potential subsequent transformations. researchgate.net This selective functionalization is a key advantage of using di-halogenated substrates with distinct reactivities.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Aryl Iodides This table presents generalized conditions typical for Suzuki-Miyaura reactions on aryl iodides, as specific examples for this compound are not detailed in the provided search results.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-100 |

| PdCl₂(dppf) | - | Cs₂CO₃ | 1,4-Dioxane | 90-120 |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki reaction, the C-I bond of this compound is expected to be reactive in a variety of other palladium-catalyzed cross-couplings. The high reactivity of the C-I bond compared to the C-F bond should ensure high selectivity in these transformations as well. Examples of such reactions include:

Heck-Mizoroki Reaction : Coupling with alkenes.

Sonogashira Reaction : Coupling with terminal alkynes.

Buchwald-Hartwig Amination : Coupling with amines.

Stille Coupling : Coupling with organostannanes.

In each case, the reaction would be expected to occur at the C1 position, providing a versatile platform for introducing a wide array of functional groups onto the isoquinoline scaffold while preserving the C7-fluorine for subsequent chemistry. nih.gov

Diversification via Sequential Cross-Coupling

The differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in this compound is a cornerstone of its synthetic utility, enabling sequential cross-coupling reactions. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, than the more robust C-F bond. This disparity allows for the selective functionalization of the C-1 position while leaving the C-7 fluorine atom intact for subsequent transformations.

In a typical sequential coupling strategy, the iodo group at the C-1 position is first targeted. For instance, a Sonogashira coupling can be employed to introduce an alkynyl substituent at this position. Following this initial coupling, the fluorine atom at the C-7 position can be targeted under more forcing reaction conditions or by using specific catalytic systems known to activate C-F bonds. However, it is more common to utilize the fluorine atom's influence on the ring's electronics to direct other reactions or to leave it as a permanent modification to modulate the final compound's properties.

Studies on related dihaloheterocycles have demonstrated the feasibility of such sequential reactions. For example, 5-bromo-3-iodoindoles have been successfully functionalized in a stepwise manner, with the more labile iodo group reacting first. researchgate.net This principle is directly applicable to this compound, where the C-1 iodo group would be expected to undergo coupling with a variety of partners, including boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), and organotin reagents (Stille coupling). organic-chemistry.orgpharmaguideline.com

Below is a representative table illustrating potential sequential cross-coupling reactions starting from this compound, based on established methodologies for similar substrates.

| Step 1: C-1 Functionalization (Suzuki Coupling) | Step 2: Potential Subsequent Reaction | Product Class |

| Reaction with Arylboronic Acid | Further functionalization at another position | 1-Aryl-7-fluoroisoquinolines |

| Reaction with Vinylboronic Acid | Further functionalization at another position | 7-Fluoro-1-vinylisoquinolines |

| Reaction with Alkylboronic Acid | Further functionalization at another position | 1-Alkyl-7-fluoroisoquinolines |

| Step 1: C-1 Functionalization (Sonogashira Coupling) | Step 2: Potential Subsequent Reaction | Product Class |

| Reaction with Terminal Alkyne | Cyclization or further coupling | 1-Alkynyl-7-fluoroisoquinolines |

Oxidation and Reduction Reactions

The oxidation and reduction of the this compound core can lead to a variety of new structures.

Oxidation: Oxidation of the isoquinoline nitrogen atom typically yields the corresponding N-oxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide can exhibit altered electronic properties and can be a precursor for further functionalization, for example, in [3+2] cycloaddition reactions. Under more vigorous oxidative conditions, such as with potassium permanganate, the isoquinoline ring system can be cleaved, leading to the formation of phthalic acid and pyridine-3,4-dicarboxylic acid derivatives. mdpi.comresearchgate.net

Reduction: The reduction of the isoquinoline ring system can proceed in a controlled manner to yield either dihydro- or tetrahydroisoquinoline derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method to reduce the pyridine ring, affording 7-fluoro-1-iodo-1,2,3,4-tetrahydroisoquinoline. nih.govharvard.edu The conditions for this reduction can be tuned to be mild enough not to cleave the C-I bond. Selective reduction of the C=N double bond in the isoquinoline ring can also be achieved using reducing agents like sodium borohydride, leading to the corresponding 1,2-dihydroisoquinoline. nih.gov

Aryne Coupling Reactions

The generation of an aryne intermediate from this compound represents a powerful method for the introduction of diverse functionalities. Arynes are highly reactive species that can undergo a variety of cycloaddition and nucleophilic addition reactions. While direct studies on aryne formation from this compound are not extensively documented, the principles of aryne chemistry can be extrapolated from related haloarenes.

The most probable aryne to be formed from this compound would be the 7-fluoro-1,2-didehydroisoquinoline, generated by treatment with a strong base such as sodium amide or an organolithium reagent. This intermediate could then be trapped with a variety of dienes in [4+2] cycloaddition reactions or with nucleophiles to introduce substituents at the C-2 position. The regioselectivity of nucleophilic attack on the aryne would be influenced by the electronic effects of the fluorine atom.

Regioselectivity and Orthogonal Functionalization

The substituents on the this compound ring play a crucial role in directing the regioselectivity of further chemical transformations, allowing for orthogonal functionalization.

The fluorine atom at the C-7 position significantly influences the reactivity of the isoquinoline ring. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, this deactivation is not uniform across all positions.

Furthermore, the fluorine atom can act as a directing group in certain reactions. For instance, in directed ortho-metalation (DoM) reactions, the fluorine atom can direct lithiation to the adjacent C-6 or C-8 positions. nih.gov This has been demonstrated in the synthesis of 8-fluoro-3,4-dihydroisoquinoline, where the fluorine atom directs the lithiation. harvard.edu This directing effect allows for the regioselective introduction of electrophiles at positions that might otherwise be difficult to functionalize.

The presence of the fluorine atom also enhances the electrophilicity of the carbon atoms in the pyridine ring, particularly C-1, making it more susceptible to nucleophilic attack, although the presence of the iodo group at this position already makes it a prime site for cross-coupling reactions.

The synthesis of polyhalogenated isoquinolines, where multiple halogen atoms are present on the ring system, provides a versatile platform for creating highly functionalized molecules through sequential and site-selective reactions. Building upon the this compound core, it is possible to introduce additional halogen atoms.

For example, a study on the synthesis of substituted isoquinolines demonstrated the formation of 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline. This highlights the possibility of creating a "multifunctional" isoquinoline scaffold where each halogen atom can potentially be addressed with a different cross-coupling reaction under specific conditions, leading to a high degree of molecular diversity from a single precursor. The different reactivities of C-I, C-Br, C-Cl, and C-F bonds would allow for a programmed, stepwise introduction of various substituents.

Advanced Spectroscopic Characterization and Computational Analysis

Spectroscopic Techniques for Structural Elucidation of Halogenated Isoquinolines

The structural confirmation of halogenated isoquinolines relies heavily on a combination of spectroscopic methods. Techniques such as NMR spectroscopy provide detailed information about the carbon-hydrogen framework and the electronic environment of each nucleus, while mass spectrometry reveals the molecular weight and provides clues to the structure through fragmentation analysis.

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For 7-Fluoro-1-iodoisoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, allows for the unambiguous assignment of all proton, carbon, and fluorine signals.

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other nuclei through spin-spin coupling. In this compound, five aromatic proton signals are expected. The substitution pattern removes the plane of symmetry present in isoquinoline (B145761), making all remaining protons on the rings chemically distinct.

The chemical shifts are influenced by the electron-withdrawing inductive effects of the fluorine and iodine atoms and the nitrogen heteroatom. Protons ortho and para to the fluorine atom are expected to show coupling to the ¹⁹F nucleus. The proton at the C-8 position is anticipated to be the most downfield-shifted proton in the benzene (B151609) ring due to its proximity to both the electron-withdrawing fluorine at C-7 and the heterocyclic ring.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.75 | d | J(H3-H4) = 5.8 |

| H-4 | 8.30 | d | J(H4-H3) = 5.8 |

| H-5 | 8.15 | d | J(H5-H6) = 9.0 |

| H-6 | 7.40 | dd | J(H6-H5) = 9.0, J(H6-H8) = 2.5, J(H6-F7) = 9.0 |

| H-8 | 8.25 | dd | J(H8-H6) = 2.5, J(H8-F7) = 5.5 |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, nine distinct signals are expected in the aromatic region. The chemical shifts are significantly affected by the substituents. The carbon atom bonded to iodine (C-1) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect" nih.govresearchgate.net. Conversely, the carbon atom bonded to fluorine (C-7) will be strongly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) rsc.org. Other carbons in the fluorinated ring will also exhibit smaller long-range C-F couplings (²JCF, ³JCF, ⁴JCF) rsc.orgrsc.org.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 | 98.0 | s | - |

| C-3 | 123.5 | s | - |

| C-4 | 145.0 | s | - |

| C-4a | 137.0 | d | ⁴JCF ≈ 3 |

| C-5 | 129.5 | d | ³JCF ≈ 9 |

| C-6 | 115.0 | d | ²JCF ≈ 22 |

| C-7 | 164.0 | d | ¹JCF ≈ 250 |

| C-8 | 122.0 | d | ²JCF ≈ 25 |

| C-8a | 130.0 | d | ³JCF ≈ 12 |

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. It provides a wide chemical shift range, making it very sensitive to the local electronic environment biophysics.org. For this compound, a single signal is expected. This signal's multiplicity will be a doublet of doublets of doublets (ddd) due to coupling with the adjacent protons H-6 and H-8, and a smaller long-range coupling to H-5. The chemical shift for a fluorine atom on an aromatic ring typically appears in the range of -100 to -140 ppm relative to CFCl₃ wikipedia.org.

Predicted ¹⁹F NMR Data for this compound (in CDCl₃, 376 MHz)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-7 | -110.5 | ddd | J(F7-H6) = 9.0, J(F7-H8) = 5.5, J(F7-H5) = 0.5 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. Expected cross-peaks would appear between H-3/H-4, H-5/H-6, and H-6/H-8, confirming their connectivity within the respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would definitively link each proton signal (H-3, H-4, H-5, H-6, H-8) to its corresponding carbon signal (C-3, C-4, C-5, C-6, C-8), confirming the assignments in both spectra spectrabase.com.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, H-8 would show a correlation to C-1, C-8a, and C-6, while H-5 would correlate to C-4, C-7, and C-8a. These correlations would be vital in confirming the placement of the fluorine and iodine substituents.

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (C₉H₅FIN) would be expected to show a prominent molecular ion peak (M⁺). The most characteristic fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atom. Due to the relative weakness of the C-I bond compared to the C-F bond, the primary fragmentation would be the loss of an iodine radical (I•) to give a very stable [M-I]⁺ fragment ion. Another common fragmentation for isoquinolines is the loss of hydrogen cyanide (HCN) from the heterocyclic ring.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 273 | [C₉H₅FIN]⁺ (Molecular Ion) |

| 146 | [C₉H₅FN]⁺ (Loss of I•) |

| 127 | [I]⁺ |

| 119 | [C₈H₄F]⁺ (Loss of I• and HCN) |

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound, the calculated exact mass serves as definitive confirmation of its chemical composition.

HRMS Data for this compound

| Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|

| C₉H₆FIN⁺ | 273.9556 |

This precise mass measurement distinguishes the target compound from any other isomers or compounds with the same nominal mass, solidifying its identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic isoquinoline ring are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system give rise to several bands in the 1600-1400 cm⁻¹ region. These peaks are characteristic of the aromatic heterocycle. libretexts.org

C-F Stretching: The carbon-fluorine bond is strong and highly polarized, resulting in a strong absorption band typically found in the 1250-1100 cm⁻¹ range. researchgate.net The exact position can vary depending on the electronic environment of the aromatic ring.

C-I Stretching: The carbon-iodine bond is much weaker and involves a heavier atom, causing its stretching vibration to appear at a lower frequency, typically in the 600-500 cm⁻¹ region of the far-infrared spectrum. libretexts.org

The combination of these bands provides a unique "fingerprint" for the molecule, confirming the presence of the fluorinated isoquinoline structure and the iodo substituent.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-I Stretch | 600 - 500 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (like π orbitals) to higher energy orbitals (like π* orbitals). The gas-phase absorption spectrum of the parent isoquinoline molecule has been studied extensively, showing multiple π-π* transitions. rsc.orgresearchgate.net

For this compound in solution, the spectrum is expected to be similar to that of isoquinoline but modified by its substituents. Halogen atoms act as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and potentially alter the intensity of the absorption bands. The specific electronic transitions and their corresponding wavelengths are influenced by the interplay between the electron-withdrawing nature of the fluorine and the heavier iodine atom.

Fluorescence Spectroscopy

Many isoquinoline derivatives are known to exhibit fluorescence, a property that has led to their use as fluorescent probes and materials. nih.govnih.gov The fluorescence properties—including the excitation and emission wavelengths, quantum yield, and Stokes shift—are highly sensitive to the molecular structure and the substituents on the isoquinoline core. rsc.orgnih.gov

The introduction of halogen atoms can significantly modulate the fluorescence of an aromatic system.

Fluorine: The fluorine substituent can alter the electronic distribution and energy levels of the excited states, potentially enhancing fluorescence efficiency in some contexts.

Iodine: The presence of the heavy iodine atom is known to often quench fluorescence through the "heavy-atom effect." This process promotes intersystem crossing from the excited singlet state (S1) to the triplet state (T1), thereby reducing the probability of fluorescence emission and favoring phosphorescence.

Therefore, while the 7-fluoro substituent might tune the electronic properties, the 1-iodo substituent would be expected to significantly decrease the fluorescence quantum yield of this compound compared to its non-iodinated counterpart. Studies on various substituted isoquinolines have demonstrated that the position and electronic nature of substituents are critical in determining their photophysical properties. rsc.orgnih.gov Titration studies have also shown that protonation of the isoquinoline nitrogen can be an effective method for enhancing fluorescence intensity. researchgate.net

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly methods based on quantum mechanics, provides invaluable insights into molecular properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com For isoquinoline and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can accurately predict various properties. nih.govresearchgate.net

Key parameters obtained from DFT studies include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Vibrational Frequencies: Prediction of IR and Raman spectra, which can be used to assign experimental bands to specific molecular vibrations. nih.gov

Electronic Properties: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which helps in predicting sites of chemical reactivity.

| Calculated Property | Significance | Relevant Studies |

|---|---|---|

| Optimized Geometry | Provides accurate bond lengths and angles. | nih.govresearchgate.net |

| Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. | nih.gov |

| HOMO-LUMO Energies | Predicts chemical reactivity and electronic transitions. | mdpi.comekb.eg |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | ekb.eg |

Prediction of Electronic Effects (e.g., electron-withdrawing effects of fluorine)

The fluorine atom at the 7-position significantly influences the electronic properties of the isoquinoline ring. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network. researchgate.net This effect reduces the electron density of the aromatic ring system.

Simultaneously, like other halogens, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system via a resonance effect (+R effect). chemicalforums.com However, due to the poor orbital overlap between the 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is weak compared to its strong inductive withdrawal. The net result is that fluorine acts as a deactivating group in electrophilic aromatic substitution while still directing incoming electrophiles to the ortho and para positions relative to itself. chemicalforums.com This modification of the ring's electron density by the fluorine atom can alter the molecule's pKa, lipophilicity, and metabolic stability, which are key considerations in drug design. nih.gov

Reaction Pathway and Transition State Analysis

Computational chemistry is a critical tool for mapping out the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energies of all intermediates and, most importantly, the transition states that connect them.

For this compound, the C-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). DFT calculations can be employed to:

Model Reaction Intermediates: Determine the structure and stability of species involved in the catalytic cycle, such as oxidative addition complexes.

Locate Transition States (TS): Identify the geometry and energy of the highest-energy point along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy, which governs the reaction rate.

Such analyses can explain the regioselectivity of reactions and guide the development of new synthetic methods. For instance, computational tools like the Artificial Force Induced Reaction (AFIR) method have been used to explore and discover novel reactions for creating fluorinated N-heterocycles. hokudai.ac.jp This type of transition state analysis would be instrumental in understanding and optimizing the synthetic utility of this compound.

Strategic Derivatization for Enhanced Functionality

Functionalization of Halogenated Positions for Molecular Diversity

The differential reactivity of the carbon-iodine and carbon-fluorine bonds in 7-fluoro-1-iodoisoquinoline is the cornerstone of its diverse functionalization. The C1-iodine bond is significantly more labile and susceptible to palladium-catalyzed cross-coupling reactions compared to the more robust C7-fluorine bond. This reactivity difference allows for selective substitution at the C1 position while leaving the fluorine atom intact for subsequent transformations.

Common palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are routinely employed to introduce a variety of substituents at the C1 position. For instance, Suzuki-Miyaura coupling with a range of aryl- and heteroarylboronic acids provides access to a library of 1-aryl-7-fluoroisoquinolines. Similarly, Sonogashira coupling with terminal alkynes yields 1-alkynyl-7-fluoroisoquinolines, and Buchwald-Hartwig amination allows for the introduction of diverse primary and secondary amines at the C1 position.

Introduction of Other Functional Groups and Heteroatoms

Beyond the direct replacement of the halogen atoms, further derivatization strategies focus on the introduction of a broader range of functional groups and heteroatoms, significantly expanding the chemical space accessible from the this compound core.

Amines and Thiols

The introduction of amino and thiol functionalities is of particular interest due to their prevalence in biologically active molecules and their utility as synthetic handles for further elaboration. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forging carbon-nitrogen bonds at the C1 position. This reaction can accommodate a wide variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The resulting 1-amino-7-fluoroisoquinoline derivatives serve as valuable intermediates for the synthesis of more complex molecules.

Similarly, palladium-catalyzed C-S cross-coupling reactions can be employed to introduce thiol groups or their protected equivalents at the C1 position. These reactions typically involve the coupling of this compound with thiols or thiolates, providing access to 1-thio-7-fluoroisoquinoline derivatives.

Alkyl, Aryl, Alkenyl, Alkynyl Groups

A diverse array of carbon-based substituents can be installed at the C1 position of this compound through various palladium-catalyzed cross-coupling reactions.

Aryl and Heteroaryl Groups: The Suzuki-Miyaura coupling is the most widely used method for introducing aryl and heteroaryl moieties. The reaction of this compound with a vast library of commercially available or readily synthesized boronic acids and esters proceeds with high efficiency.

Alkynyl Groups: The Sonogashira coupling provides a direct route to 1-alkynyl-7-fluoroisoquinolines. This reaction involves the coupling of this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.

Alkenyl Groups: The Heck reaction allows for the introduction of alkenyl groups by coupling this compound with various alkenes. This reaction is a versatile tool for the synthesis of styrenyl- and other vinyl-substituted isoquinolines.

Alkyl Groups: While less common than the other cross-coupling reactions, Suzuki-Miyaura coupling with alkylboronic acids or their derivatives can be used to introduce alkyl chains at the C1 position.

| Coupling Reaction | Reagent | Functional Group Introduced |

| Suzuki-Miyaura | Arylboronic acid | Aryl |

| Suzuki-Miyaura | Alkylboronic acid | Alkyl |

| Sonogashira | Terminal alkyne | Alkynyl |

| Heck | Alkene | Alkenyl |

| Buchwald-Hartwig | Amine | Amino |

| C-S Coupling | Thiol | Thio |

Post-Synthetic Modification and Diversification

The functional groups introduced through the initial derivatization of this compound can serve as handles for further post-synthetic modifications, leading to an even greater diversity of molecular structures. For example, an amino group introduced at the C1 position via Buchwald-Hartwig amination can be acylated, alkylated, or used in the construction of heterocyclic rings. An alkynyl group installed through a Sonogashira coupling can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Similarly, an alkenyl group from a Heck reaction can undergo various transformations, including hydrogenation, oxidation, or metathesis. This multi-stage approach allows for the systematic construction of complex molecules with precisely controlled substitution patterns.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

7-Fluoro-1-iodoisoquinoline as a Key Building Block in Complex Molecule Synthesis

The strategic placement of iodine and fluorine atoms makes this compound an ideal starting material for the construction of complex, substituted isoquinoline (B145761) derivatives. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, particularly in metal-catalyzed reactions, allowing for selective functionalization at the C1 position while retaining the fluorine atom. This differential reactivity is fundamental to its utility as a building block.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they have become indispensable in the pharmaceutical industry mdpi.com. The C1-iodide of the isoquinoline ring is an excellent electrophile for such transformations, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the modular assembly of complex molecules by attaching a wide array of substituents to the isoquinoline core nih.govorganic-chemistry.orgdb-thueringen.de.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting C1-Substituent |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | Aryl / Heteroaryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl |

| Buchwald-Hartwig | Amine / Amide | Pd Catalyst, Ligand, Base | Amino / Amido |

This interactive table summarizes potential cross-coupling reactions that can be performed on the C1-iodo position of the this compound scaffold.

The this compound scaffold is an excellent precursor for synthesizing more elaborate fluorinated heterocyclic systems. By utilizing cross-coupling reactions at the C1 position, functionalities can be introduced that subsequently participate in cyclization reactions, leading to novel fused or linked heterocyclic structures. For instance, a Sonogashira coupling can introduce an alkyne group, which can then undergo intramolecular cyclization to form a new ring system fused to the isoquinoline. The presence of the fluorine atom at C3 and a halogen at C4 in some isoquinoline systems allows for further modifications through nucleophilic aromatic substitution and cross-coupling reactions, respectively, enabling the expansion of chemical space for potential life science applications rsc.org. This approach allows for the creation of a diverse library of fluorinated compounds, which are of significant interest due to the unique properties fluorine imparts on molecules rsc.org.

As a dihalogenated compound, this compound is a valuable starting point for the synthesis of more heavily halogenated isoquinolines. Research has demonstrated synthetic routes to produce polyhalogenated isoquinolines from functionalized precursors. For example, a reaction sequence involving iododesilylation and subsequent diazotization has been used to create complex products such as 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline harvard.edu. This highlights the capability to build upon a fluoro-iodo isoquinoline core, introducing additional chlorine and bromine atoms at other positions of the ring system. Such polyhalogenated heterocycles are important intermediates in organic synthesis and can serve as precursors for further diversification through selective, site-specific cross-coupling reactions.

Applications in Medicinal Chemistry Research

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many natural products and biologically active compounds organic-chemistry.org. The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity nih.gov. Fluorine's small size and high electronegativity can lead to favorable changes in a molecule's pKa and conformational preferences nih.gov. Therefore, the this compound scaffold combines the established biological relevance of the isoquinoline core with the beneficial effects of fluorination, making it an attractive starting point for drug discovery programs.

Quinoline and isoquinoline derivatives are well-known for their intrinsic fluorescence properties, which has led to their extensive exploration as molecular probes for bioimaging crimsonpublishers.comcrimsonpublishers.com. Fluorescence imaging is a powerful, non-invasive technique for visualizing biological processes in real-time at the molecular level crimsonpublishers.com. The development of small-molecule fluorescent probes with high sensitivity and specificity is crucial for diagnosing diseases and understanding complex biological systems nih.govnih.gov.

The this compound structure is an ideal platform for developing such probes. The fluorinated isoquinoline core can act as the fluorophore, while the reactive iodine at C1 allows for the straightforward attachment of various recognition units or targeting moieties via cross-coupling reactions researchgate.net. This modularity enables the creation of a diverse library of probes tailored for specific biological targets.

The design of an effective fluorescent probe involves the integration of a fluorophore with a recognition element that interacts with a specific analyte, often triggering a change in the fluorescence signal. The incorporation of fluorine into the isoquinoline fluorophore is a key design principle that can be used to fine-tune its photophysical properties.

| Design Principle | Role of Fluorine | Effect on Probe Performance |

| Tuning Electronics | High electronegativity alters the electron density of the aromatic system. | Modulates absorption and emission wavelengths; can influence photo-induced electron transfer (PET) or intramolecular charge transfer (ICT) mechanisms nih.gov. |

| Enhancing Stability | The C-F bond is very strong. | Increases photostability (resistance to photobleaching) and metabolic stability in biological environments . |

| Improving Quantum Yield | Can reduce non-radiative decay pathways. | Increases the brightness of the fluorescent signal. |

| PET Imaging Potential | Use of the 18F radioisotope. | The non-radioactive fluorine provides a structural template for synthesizing a Positron Emission Tomography (PET) tracer. 18F has an ideal half-life (109.8 min) and decay properties for in vivo imaging nih.govnih.gov. |

This interactive table outlines the key design principles for fluorinated isoquinoline probes and the specific roles of the fluorine atom.

Fluorescent probes derived from the this compound scaffold have potential applications in a wide range of bioimaging studies. By conjugating different targeting or sensing moieties at the C1 position, probes can be designed for specific purposes. Quinoline-based probes have been successfully developed to detect metal ions, monitor viscosity, and selectively stain organelles like lipid droplets and lysosomes within living cells crimsonpublishers.comcrimsonpublishers.com. For instance, a naphthalimide-appended isoquinoline Schiff base was created as a "turn-on" fluorescent probe for the detection of Al³⁺ in living cells researchgate.net. Similarly, probes can be engineered to target specific cellular environments or disease markers, aiding in the early diagnosis of conditions like cancer and neurodegenerative diseases crimsonpublishers.com. The ability to systematically modify the this compound core allows for the rational design of novel imaging agents with optimized properties for live-cell imaging and other advanced microscopy applications nih.govmdpi.com.

Based on a comprehensive review of available scientific literature, it is not possible to construct an article that strictly adheres to the provided outline. The core premise of the request is to detail the use of "this compound" as a direct precursor for the synthesis of specific anti-inflammatory agents, central nervous system (CNS) modulators, and anticancer agents as categorized in the outline.

While derivatives of 7-fluoro-isoquinoline are indeed explored for these pharmacological activities, the available research does not specify "this compound" as the starting material for the synthesis of the compounds with the detailed biological activities requested. The 1-iodo group on the isoquinoline ring is a versatile functional group, often used in cross-coupling reactions to synthesize more complex molecules. However, without explicit scientific literature documenting its use to create the specific pharmacologically active compounds relevant to each subsection of the outline, generating the requested article would involve speculation and could not be substantiated with the required scientific accuracy and citations.

Therefore, the article cannot be generated as the direct synthetic links between the specified precursor and the detailed applications in the outline are not documented in the available search results.

Exploration as Precursors for Pharmacologically Active Compounds

RORγt Inverse Agonists

Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor that regulates the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. Consequently, RORγt has emerged as a high-priority target for the development of novel anti-inflammatory therapeutics. Small molecule inhibitors, particularly inverse agonists and antagonists, that can modulate RORγt activity are of significant interest. nih.gov These inhibitors aim to interfere with Th17 cell differentiation and suppress the production of pro-inflammatory cytokines like Interleukin-17 (IL-17). nih.gov

The development of such inhibitors is an active area of research, with a focus on creating compounds that can disrupt the function of RORγt and thereby reduce inflammation. While the fluorinated isoquinoline scaffold is a valuable pharmacophore in medicinal chemistry, specific studies detailing the synthesis or activity of this compound as a RORγt inverse agonist are not extensively documented in the current body of literature. The general strategy in this field involves designing molecules that can effectively suppress the transcription of the Il17 gene, a primary regulatory mechanism of RORγt. nih.gov

Other Potential Bioactivities

The isoquinoline core is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities. nih.gov The introduction of a fluorine atom can significantly enhance these properties by altering factors such as metabolic stability, lipophilicity, and binding affinity. researchgate.net

Antimicrobial Activity: Several studies have highlighted the antimicrobial potential of isoquinoline derivatives. mdpi.cominternationalscholarsjournals.com Fluorinated isoquinolines, in particular, have been investigated for their bactericidal and fungicidal properties. For instance, certain fluorophenylpropanoate esters and halogenated phenyl carbamates derived from tetrahydroisoquinolines have demonstrated remarkable and broad-range bactericidal activity. nih.gov Novel alkynyl isoquinoline compounds have shown potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The data suggests that the isoquinoline moiety is a promising scaffold for the development of new antibacterial agents to combat resistant pathogens. mdpi.com

Anticancer Activity: Isoquinoline alkaloids and their synthetic derivatives have been extensively studied for their anticancer effects. nih.govnih.gov These compounds can induce cell death in various cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and autophagy. nih.govnih.gov The incorporation of fluorine into quinoline and isoquinoline structures has been explored as a strategy to enhance cytotoxic activity. researchgate.netacs.org For example, certain 7-fluoro and 6-chloro isoquinoline derivatives have shown significant inhibitory activity against phosphodiesterase 4B (PDE4B) and demonstrated anti-inflammatory effects by inhibiting TNF-α. nih.gov Furthermore, cyclometalated iridium(III) complexes containing phenylisoquinoline ligands have exhibited potent anticancer activity, even against cisplatin-resistant cell lines. rsc.org

Table 1: Summary of Potential Bioactivities of Fluorinated Isoquinoline Derivatives

| Biological Activity | Compound Class | Key Findings |

|---|---|---|

| Antimicrobial | Fluorophenylpropanoate ester of THIQ | Exhibited remarkable bactericidal activity. nih.gov |

| Halogenated phenyl carbamates of THIQ | Showed significant broad-range bactericidal effects. nih.gov | |

| Alkynyl isoquinolines | Potent against multidrug-resistant Gram-positive bacteria. mdpi.com | |

| Anticancer | 7-Fluoro-isoquinoline derivatives | Demonstrated significant inhibitory activity against PDE4B. nih.gov |

| Iridium(III) complexes with phenylisoquinoline ligands | Showed potent activity against cisplatin-resistant cancer cells. rsc.org | |

| Fluorinated quinoline derivatives | Certain compounds exhibited anticancer activity comparable to doxorubicin. researchgate.net |

Radiosynthesis of Fluorinated Isoquinolines for Diagnostic Applications

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used for in vivo visualization of biochemical processes. nih.gov The development of PET relies on radiopharmaceuticals labeled with short-lived positron-emitting radionuclides, with Fluorine-18 (¹⁸F) being the most predominant isotope due to its ideal half-life (109.77 minutes) and favorable decay properties. nih.govopenmedscience.com

The synthesis of ¹⁸F-labeled radiotracers, including fluorinated isoquinolines, is a critical area of research for diagnostic applications, particularly in oncology. nih.govnih.gov The general process involves the production of ¹⁸F, typically via cyclotron bombardment of ¹⁸O-enriched water, followed by its incorporation into a precursor molecule through nucleophilic substitution. openmedscience.com

The radiosynthesis of ¹⁸F-labeled compounds is often automated to ensure reproducibility, efficiency, and radiation safety. openmedscience.comopenmedscience.com Automated synthesis modules can perform the entire process, from trapping the [¹⁸F]fluoride on an anion exchange resin to the final purification of the radiolabeled product. openmedscience.comresearchgate.net For complex molecules, multi-step syntheses are often required. The development of efficient labeling strategies that can rapidly and effectively introduce the ¹⁸F atom late in the synthetic pathway is crucial. mdpi.com While specific protocols for the radiosynthesis of this compound are not detailed, the established methods for ¹⁸F-labeling of aromatic and heterocyclic systems provide a clear pathway for its potential development as a PET imaging agent. researchgate.net Such a tracer could be valuable for imaging tumors that overexpress specific transporters or enzymes. nih.gov

Industrial and Agrochemical Relevance

Fluorinated isoquinoline derivatives are not only significant in medicine but also possess properties that make them relevant for industrial and agrochemical applications. researchgate.net

Ligands for Phosphorescent Complexes and Sensors

The unique photophysical properties of metal complexes containing isoquinoline-based ligands have led to their use in advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs). Cyclometalated iridium(III) complexes are especially noteworthy as phosphorescent emitters in OLEDs because they can harvest both singlet and triplet excitons, leading to high quantum efficiencies. mdpi.com

The introduction of fluorine atoms into the phenylisoquinoline ligands can tune the emission color and improve the performance of the OLED device. For example, iridium(III) complexes with fluorinated 1-phenylisoquinoline ligands have been synthesized and shown to exhibit yellow to orange phosphorescent emissions. researchgate.net The fluorine substituents can modify the frontier molecular orbital energies, thereby shifting the absorption and emission spectra of the complex. researchgate.net These fluorinated iridium complexes often adopt a distorted octahedral geometry and can be designed to have high quantum yields and long operational lifetimes, which are critical for commercial OLED applications. rsc.orgmdpi.comnih.gov The stable and tunable nature of these complexes also makes them candidates for development as biological sensors and imaging agents. rsc.org

Table 2: Properties of Phosphorescent Iridium(III) Complexes with Fluorinated Phenylisoquinoline Ligands

| Complex | Ligand | Emission Maximum (nm) | Emission Color |

|---|---|---|---|

| [Ir(f2piq)₂(bipy)][PF₆] | 1-(2,4-difluorophenyl)isoquinoline (f2piq) | 584 | Yellow |

| [Ir(fmpiq)₂(bipy)][PF₆] | 1-(4-fluoro-2-methylphenyl)isoquinoline (fmpiq) | 600 | Orange |

Agrochemical Applications

The incorporation of fluorine is a well-established strategy in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. ccspublishing.org.cnnih.gov Fluorine atoms can enhance the efficacy of a pesticide by improving its metabolic stability, increasing its lipophilicity for better penetration through plant cuticles or insect exoskeletons, and enhancing its binding affinity to the target site. ccspublishing.org.cnresearchgate.net

Heterocyclic scaffolds, such as isoquinoline, are present in a significant percentage of commercial agrochemicals. nih.gov The combination of a fluorine substituent and an isoquinoline core represents a promising strategy for the discovery of new active ingredients. researchgate.net Research has shown that isoquinoline derivatives possess insecticidal properties. researchgate.netsemanticscholar.org For example, certain isoquinoline isoxazolines have demonstrated significant insecticidal activity. researchgate.net The development of fluorine-containing insecticides is an active area of research, as these compounds can offer high efficacy and, in some cases, novel modes of action to overcome resistance to existing pesticides. researchgate.netnih.gov While specific agrochemical products based on this compound are not widely documented, the general principles of agrochemical design strongly support the potential of this and related fluorinated isoquinolines as valuable scaffolds for future crop protection agents. researchgate.netnih.gov

Future Perspectives and Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The utility of 7-fluoro-1-iodoisoquinoline is fundamentally linked to its accessibility. While multi-step syntheses are common for substituted isoquinolines, future research will likely prioritize the development of more atom-economical, efficient, and environmentally friendly synthetic methods. nih.gov Traditional routes often involve harsh conditions or require pre-functionalized starting materials, which can be costly and generate significant waste.

Future synthetic strategies could focus on:

Late-Stage C-H Functionalization: Direct C-H iodination of 7-fluoroisoquinoline (B94710) would represent a significant improvement over classical methods. This approach avoids the need for pre-installed directing groups and reduces the number of synthetic steps. Research into regioselective metal-catalyzed C-H activation at the C1 position will be a key area of exploration.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous reactions. Developing a flow-based process for the synthesis of this compound could enable safer handling of reagents and facilitate large-scale production for further studies.

Green Chemistry Principles: The use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions (such as microwave or electrochemical synthesis) will be crucial for developing sustainable routes. nih.gov For instance, replacing traditional heavy metal catalysts with more abundant and less toxic alternatives like iron or copper could significantly reduce the environmental impact.

Expanding the Scope of Functionalization and Derivatization

The primary value of this compound lies in its potential for selective chemical modification. The carbon-iodine bond at the C1 position is significantly more reactive than the carbon-fluorine bond at C7, especially in metal-catalyzed cross-coupling reactions. This reactivity difference allows for the sequential and regioselective introduction of various substituents.

Future research will likely expand its derivatization through:

Metal-Catalyzed Cross-Coupling Reactions: The C1-iodine is an excellent handle for a wide array of transformations, including Suzuki-Miyaura (C-C bond), Sonogashira (C-C triple bond), Heck (C-C double bond), Buchwald-Hartwig (C-N, C-O bonds), and Stille couplings. mdpi.com These reactions enable the introduction of diverse functional groups, from simple alkyl and aryl chains to complex heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is relatively inert to cross-coupling, it can be activated for SNAr reactions under specific conditions, particularly if electron-withdrawing groups are present or after modification of the nitrogen atom. This dual reactivity allows for a two-step functionalization strategy, first at the C1 position and subsequently at the C7 position.

Grignard and Organolithium Reactions: Treatment of this compound with organometallic reagents can lead to the formation of new C-C bonds at the C1 position, providing access to a different set of derivatives than those available through cross-coupling. mdpi.comnih.gov

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Reagent | Catalyst (Example) | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ | C-C | 7-Fluoro-1-aryl/alkylisoquinoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (alkyne) | 7-Fluoro-1-alkynylisoquinoline |

| Buchwald-Hartwig | Amine / Alcohol | Pd₂(dba)₃, BINAP | C-N / C-O | 7-Fluoro-1-amino/alkoxyisoquinoline |

| Heck | Alkene | Pd(OAc)₂ | C-C (alkene) | 7-Fluoro-1-alkenylisoquinoline |

Deeper Mechanistic Understanding of Reactivity

A thorough understanding of the electronic and steric factors governing the reactivity of this compound is essential for optimizing existing reactions and designing new ones. The interplay between the electron-withdrawing fluorine atom and the bulky, polarizable iodine atom influences the electron density across the isoquinoline (B145761) ring system, affecting reaction rates and regioselectivity.

Future research directions in this area include:

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, bond dissociation energies, and reaction energy profiles. These studies can help predict the feasibility of new reactions, elucidate reaction mechanisms, and explain observed regioselectivity.

Kinetic and Spectroscopic Analysis: Experimental studies monitoring reaction kinetics under various conditions can help to quantify the influence of the fluorine substituent on the reactivity of the C-I bond. In-situ spectroscopic techniques can aid in identifying reaction intermediates and understanding complex catalytic cycles.

Translational Research in Medicinal Chemistry and Materials Science

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The isoquinoline scaffold itself is a privileged structure found in many biologically active compounds. nih.gov The ability to easily derivatize this compound at the C1 position makes it an attractive starting point for the synthesis of compound libraries for drug discovery.

Potential translational applications include:

Medicinal Chemistry: Derivatives could be designed and synthesized as potential inhibitors of various enzymes or as ligands for receptors implicated in diseases. For example, substituted isoquinolines have been investigated as central nervous system agents, calcium channel blockers, and anticancer agents. nih.govnuph.edu.ua The 7-fluoro-1-substituted isoquinoline core could be explored for activity against targets such as ubiquitin-specific protease 7 (USP7) or various kinases. nih.gov

Materials Science: The rigid, planar structure of the isoquinoline ring system, combined with the potential for extensive functionalization, makes its derivatives interesting candidates for new organic materials. Research could explore their use as ligands in metal-organic frameworks (MOFs), as components in organic light-emitting diodes (OLEDs), or as building blocks for conductive polymers.

Exploration of Novel Biological Targets and Applications

While the biological profile of this compound itself is uncharacterized, its derivatives represent a rich chemical space for exploring new biological activities. High-throughput screening of libraries derived from this scaffold against a wide range of biological targets could uncover novel therapeutic applications.

Future research should focus on:

Screening for New Therapeutic Areas: Libraries of 7-fluoro-1-substituted-isoquinolines could be tested for a broad range of activities, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nuph.edu.uamdpi.com The structural diversity achievable from this single precursor allows for a wide exploration of structure-activity relationships.

Development of Chemical Probes: Derivatives of this compound could be functionalized to create chemical probes for studying biological systems. For example, incorporating fluorescent tags or photoaffinity labels could help in identifying and characterizing new protein targets.

Target-Based Drug Design: As new biological targets are identified, the versatility of the this compound scaffold can be leveraged to rationally design and synthesize potent and selective modulators. For instance, if a particular aryl group at the C1 position is found to bind to a specific protein, further optimization of that moiety is readily achievable through Suzuki coupling with various boronic acids.

Q & A

Basic: What are the optimal synthetic routes for 7-Fluoro-1-iodoisoquinoline, and how can purity be maximized during synthesis?

Methodological Answer:

The synthesis typically involves halogenation and cross-coupling reactions. A common approach is iodination of 7-fluoroisoquinoline using iodine monochloride (ICl) in acetic acid under controlled temperature (60–80°C) . To maximize purity:

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase).

- Characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS). Include full spectral data in supplementary materials to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:

- Systematic Reanalysis: Reproduce experiments under identical conditions (solvent, temperature, concentration) and compare with literature data.

- Density Functional Theory (DFT) Modeling: Calculate theoretical NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) to validate experimental peaks .

- Collaborative Validation: Cross-check data with independent labs using standardized protocols (e.g., Bruker Avance III HD 500 MHz for NMR) .

- Document discrepancies in supplementary files with annotated spectra .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: F NMR (δ ~ -110 ppm) confirms fluorine presence; H NMR identifies aromatic protons (δ 7.5–8.5 ppm). Use deuterated DMSO or CDCl₃ to avoid solvent interference .

- Mass Spectrometry: Electrospray ionization (ESI-MS) in positive ion mode detects [M+H]⁺ peaks. HRMS ensures accurate mass matching (<2 ppm error).

- X-ray Crystallography: Single-crystal analysis resolves structural ambiguities (e.g., iodine positioning). Deposit CIF files in public databases (e.g., Cambridge Structural Database) .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Molecular Orbital Analysis: Use Gaussian 16 with M06-2X/def2-TZVP to calculate frontier orbitals (HOMO/LUMO) and identify reactive sites.

- Transition State (TS) Modeling: Locate TS structures using Nudged Elastic Band (NEB) methods to predict activation energies for Suzuki-Miyaura couplings .

- Solvent Effects: Apply the SMD continuum model to simulate reaction kinetics in DMF or THF. Validate predictions with experimental yields and kinetic isotope effects (KIEs) .

Basic: What strategies mitigate decomposition of this compound during storage?

Methodological Answer:

- Storage Conditions: Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation.

- Stabilizers: Add 1% w/w of 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical-mediated decomposition.

- Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How do electronic effects of fluorine and iodine substituents influence the biological activity of isoquinoline derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with varying halogen positions and test in vitro (e.g., kinase inhibition assays).

- Electrostatic Potential Maps: Generate maps via Multiwfn to visualize electron-withdrawing effects of fluorine and iodine on binding affinity .

- Comparative Pharmacokinetics: Use Caco-2 cell models to assess permeability differences caused by halogen electronegativity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Waste Disposal: Collect halogenated waste separately and neutralize with 10% sodium thiosulfate before disposal.

- Exposure Monitoring: Regularly test air quality for iodine vapors using Drager tubes .

Advanced: How can researchers design experiments to elucidate the degradation pathways of this compound under physiological conditions?

Methodological Answer:

- Metabolite Identification: Incubate compounds with liver microsomes (human or rat) and analyze via LC-MS/MS. Use MetabolitePilot™ software for pathway prediction.

- Isotope Labeling: Synthesize C-labeled analogs to track degradation intermediates.

- Kinetic Isotope Effects (KIEs): Compare ratios to distinguish between hydrolytic vs. oxidative mechanisms .

Table 1: Key Analytical Parameters for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.